molecular formula C11H11F3N2 B8303581 3-Ethyl-5-trifluoromethyl-indol-1-ylamine

3-Ethyl-5-trifluoromethyl-indol-1-ylamine

Cat. No.: B8303581
M. Wt: 228.21 g/mol
InChI Key: ALODINOMEICFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-trifluoromethyl-indol-1-ylamine is a useful research compound. Its molecular formula is C11H11F3N2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethyl)indol-1-amine

InChI

InChI=1S/C11H11F3N2/c1-2-7-6-16(15)10-4-3-8(5-9(7)10)11(12,13)14/h3-6H,2,15H2,1H3

InChI Key

ALODINOMEICFLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C2=C1C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (7 g, 176 mmol, 60% in mineral oil) in DMF (50 mL) at 0° C. is treated with 3-ethyl-5-trifluoromethyl-1H-indole (2.4 g, 11.3 mmol) and stirred at 0° C. for 1 h. The mixture is treated with HOSA (6.6 g, 59 mmol) portion wise and warmed to rt over 2 h. The mixture is then poured over ice, filtered through a pad of Celite, and extracted with EtOAc (3×150 mL). The combined organic layer is dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 10%-50% EtOAc in heptane to afford 3-ethyl-5-trifluoromethyl-indol-1-ylamine (1.3 g, 50%). MS: 229 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.84 (s, 1H), 7.45 (s, 2H), 7.02 (s, 1H), 4.74 (s, NH2, 2H), 2.77 (q, 2H), 1.31 (t, 3H).
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

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